![molecular formula C9H12FNS B3274197 1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene CAS No. 60289-57-8](/img/structure/B3274197.png)

1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene

Übersicht

Beschreibung

1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene, also known as 4-Fluoroamphetamine (4-FA), is a synthetic molecule belonging to the amphetamine class of drugs. It is a popular research chemical that has gained attention due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Fluorinated Compounds in Materials Science

Fluorinated compounds are known for their unique physicochemical properties, including extreme chemical inertness, thermal stability, and a propensity for phase segregation. Research into proteins designed with fluorinated amino acids aims to harness these properties for enhanced stability against chemical and thermal denaturation while retaining biological activity. The use of highly fluorinated analogs of hydrophobic amino acids in protein design is an emerging strategy to create proteins with novel chemical and biological properties (Buer & Marsh, 2012).

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamides represent a class of synthetic antimicrobial drugs with a long history in treating infective diseases. The structural modification of classical antibacterial aminobenzenesulfonamide has led to a wide spectrum of bioactive sulfonamide derivatives with broad medicinal applications. These derivatives exhibit antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic activities. This comprehensive review of sulfonamide-based research underscores the potential for designing new drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).

Environmental Impact and Degradation

The environmental impact and degradation pathways of polyfluoroalkyl chemicals have been extensively reviewed. These chemicals, containing perfluoroalkyl moieties, are widely used in industrial and commercial applications, leading to concerns about their persistent and toxic profiles. Studies focus on microbial degradation as a key process in evaluating the environmental fate and effects of these chemicals. This research direction is crucial for understanding the biodegradation pathways, half-lives, and potential defluorination of fluorinated compounds, which could indirectly relate to the environmental considerations for compounds like "1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene" (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Wirkmechanismus

Target of Action

It’s structurally similar to s-propylamine-l-cysteine, which targets arginase-1 . Arginase-1 is an enzyme that plays a crucial role in the urea cycle, converting L-arginine into L-ornithine and urea .

Mode of Action

Based on its structural similarity to s-propylamine-l-cysteine, it may interact with its target enzyme to modulate its activity

Biochemical Pathways

If it indeed targets arginase-1 like s-propylamine-l-cysteine, it could potentially influence the urea cycle and nitric oxide synthesis .

Result of Action

If it acts similarly to S-propylamine-L-cysteine, it could potentially modulate the activity of Arginase-1, thereby influencing the urea cycle and nitric oxide synthesis . .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)sulfanylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFSXFABRSWLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

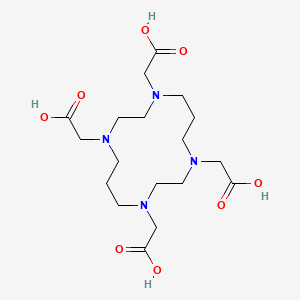

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

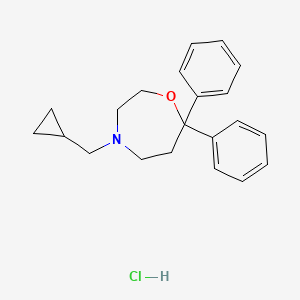

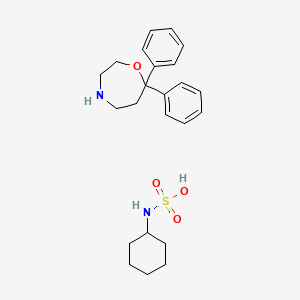

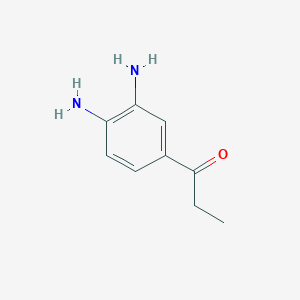

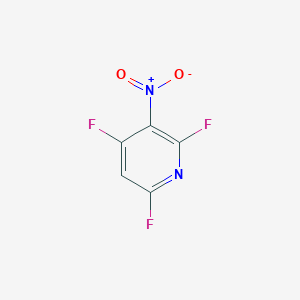

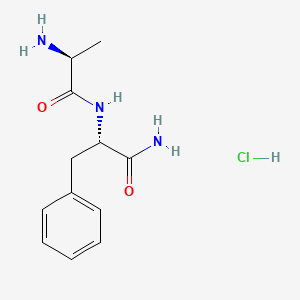

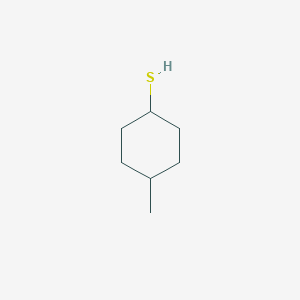

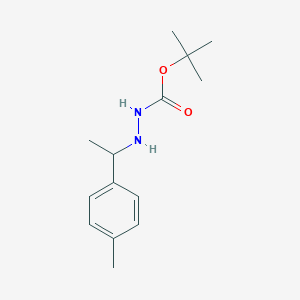

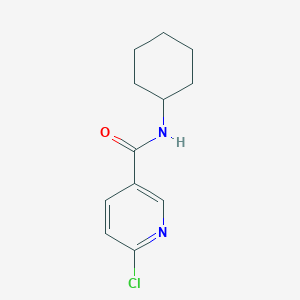

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dibromofuro[3,2-c]pyridine](/img/structure/B3274228.png)